N-tert-butyl-2-(2-methylphenyl)acetamide
Description
N-tert-Butyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a 2-methylphenyl substituent on the acetyl moiety.
Properties
IUPAC Name |
N-tert-butyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLHHTFULMQUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with tert-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with tert-butylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-2-(2-methylphenyl)ethylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-tert-butyl-2-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides
a) N-(tert-Butyl)-2-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide (2g)
- Structure : Features a hydroxy and trifluoromethyl group at the 2- and 5-positions of the phenyl ring.
- Synthesis : Prepared via oxidative coupling using [RuCl2(p-cymene)]₂ as a catalyst .
- The hydroxy group may also enable hydrogen bonding in biological targets .
b) N-(tert-Butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structure : Contains a fluorine atom at the 2-position of the phenyl ring and an additional propylacetamido group.
- Synthesis : Synthesized via a multicomponent reaction involving 2-fluorobenzaldehyde, propylamine, and tert-butyl isocyanide (95% yield) .
- The propylacetamido side chain introduces conformational flexibility, which may affect receptor binding .
c) N-{2-tert-Butyl-6-nitrophenyl}acetamide
Piperidine-Containing Analogs (Fentanyl Derivatives)
a) ortho-Methyl Acetylfentanyl (N-(2-methylphenyl)-N-[1-(2-phenethyl)piperidin-4-yl]acetamide)
- Structure : Combines the 2-methylphenyl group with a piperidine-phenethyl moiety.
- Pharmacology : Acts as a µ-opioid receptor agonist, with potency influenced by the methyl substituent’s steric effects .
- Key Differences: The piperidine ring and phenethyl group confer opioid activity, distinguishing it from non-opioid acetamides like N-tert-butyl-2-(2-methylphenyl)acetamide.
Phenoxy-Substituted Acetamides
a) 2-(2-tert-Butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
- Structure: Phenoxy linker with tert-butyl and methyl groups on the aromatic ring; methoxyethyl chain on the acetamide.
- Properties : Increased hydrophilicity due to the methoxyethyl group, making it suitable for applications requiring aqueous solubility (e.g., agrochemicals) .
- Key Differences : The ether linkage and methoxyethyl chain differentiate its physicochemical properties from alkyl-substituted phenylacetamides .
Physical Properties
- Melting Points : Analogs such as N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide exhibit melting points of 155–157°C, influenced by substituent symmetry and hydrogen bonding .
- Solubility : Polar groups (e.g., hydroxy, methoxy) enhance water solubility, whereas lipophilic tert-butyl and methyl groups favor organic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
